N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-20-7-5-17(11-13-4-6-21-12-13)24(18,19)14-2-3-15-16(10-14)23-9-8-22-15/h2-4,6,10,12H,5,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIXWFMYLSWRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Dihydrobenzo[b][1,4]dioxine moiety : Imparts unique pharmacological properties.
- Sulfonamide group : Known for its role in antibacterial activity and enzyme inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, particularly carbonic anhydrases (CAs), which play a crucial role in physiological processes such as acid-base balance and respiration.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : The furan and dioxine structures may contribute to anti-inflammatory properties by modulating signaling pathways involved in inflammation.
Efficacy Studies
Recent studies have evaluated the potency and selectivity of related compounds against specific targets:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| F8-B22 | SARS-CoV-2 Mpro | 1.55 | Non-peptidomimetic inhibitor with low cytotoxicity . |
| Furan derivatives | PI3Kγ | 0.30 | Selective ATP-competitive inhibitors . |
These studies indicate that structural modifications can significantly enhance biological activity.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of a series of sulfonamides related to the target compound. The findings revealed that modifications in the furan moiety led to enhanced activity against Gram-positive bacteria, with some derivatives showing IC50 values below 10 µM.
Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory potential of compounds containing the benzo[dioxine] structure. Results demonstrated that these compounds could reduce pro-inflammatory cytokines in vitro, suggesting a possible therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Core Modifications
The 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide scaffold is conserved across several analogs. Key variations occur in the N-substituents and peripheral functional groups:
- Target Compound : N-furan-3-ylmethyl and N-2-methoxyethyl substituents (CAS: 1421507-86-9) .
- CAS 2034322-47-7 : Bipyridinylmethyl substituent (molecular weight: 383.4) .
- CAS 920170-81-6 : Pyridazine-ether-linked furan (molecular weight: 403.4) .
In contrast, bulky annulated rings (e.g., 5f, 4f) reduce solubility but may improve target binding specificity .
Physicochemical Properties
The higher melting points of compounds 5f and 4f suggest stronger crystalline packing due to rigid annulated rings, whereas the target compound’s flexible substituents likely reduce crystallinity. Yields for 5f (59%) and 4f (36–61%) indicate moderate synthetic efficiency under method A or C .
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b]Dioxine-6-Amine
The synthesis begins with 2,3-dihydrobenzo[b]dioxine-6-amine, a key intermediate. This compound is typically derived from catechol derivatives via cyclization and nitration followed by reduction. For instance, nitration of 1,4-benzodioxan yields 6-nitro-2,3-dihydrobenzo[b]dioxine, which is subsequently reduced using catalytic hydrogenation (H₂/Pd-C) or iron in acidic media to produce the amine.
Critical Parameters :
Sulfonylation to Form 2,3-Dihydrobenzo[b]Dioxine-6-Sulfonamide
The amine is reacted with methanesulfonyl chloride under basic conditions to form the primary sulfonamide:
$$
\text{2,3-Dihydrobenzo[b]dioxine-6-amine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Na}2\text{CO}3} \text{2,3-Dihydrobenzo[b]dioxine-6-sulfonamide}
$$
Procedure :
- Dissolve 10 mmol of the amine in 25 mL H₂O and adjust pH to 9–10 with 10% Na₂CO₃.
- Add methanesulfonyl chloride (10 mmol) dropwise while stirring.
- After 4–5 hours, acidify with dilute HCl to precipitate the product.
- Filter and recrystallize from methanol (yield: 85–90%).
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Purity and Yield Optimization
Table 1: Comparative Yields Under Varied Alkylation Conditions
| Step | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Furan-3-ylmethyl | LiH | DMF | 80 | 6 | 78 |
| Furan-3-ylmethyl | K₂CO₃ | MeCN | 60 | 12 | 45 |
| 2-Methoxyethyl | LiH | DMF | 100 | 8 | 68 |
| 2-Methoxyethyl | NaH | THF | 70 | 10 | 52 |
Challenges and Mitigation Strategies
Competing Side Reactions
Purification Techniques
- Recrystallization : Methanol/water (4:1) effectively removes unreacted starting materials.
- Column Chromatography : Required for isolating the dialkylated product from monoalkylated byproducts (eluent: ethyl acetate/hexane 3:7).
Industrial and Pharmacological Relevance
While the biological activity of this specific compound remains underexplored, structurally related sulfonamides exhibit antibacterial and enzyme-inhibitory properties. Future studies could focus on derivatization at the furan or methoxyethyl groups to enhance bioactivity.
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
Methodological Answer:
The synthesis involves:
Sulfonamide Formation : Reacting 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with furan-3-ylmethylamine and 2-methoxyethylamine under controlled stoichiometry.
Coupling Reactions : Optimizing solvent choice (e.g., dimethylformamide or acetonitrile) and temperature (room temperature to reflux) to enhance nucleophilic substitution efficiency .
Purification : Use flash chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) for real-time progress tracking .
Key Parameters Table:
| Step | Solvent | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|
| Sulfonylation | DMF | 0–25°C | 12–24 hrs | 50–70% |
| Amine Coupling | Acetonitrile | Reflux | 6–12 hrs | 55–65% |
Advanced: How can researchers optimize reaction yields and minimize by-products during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while acetonitrile reduces side reactions in coupling steps .
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation prevent decomposition; reflux conditions accelerate coupling .
- Inert Atmosphere : Use nitrogen to prevent oxidation of sensitive intermediates, particularly for furan-containing moieties .
- By-Product Mitigation : Employ gradient elution in chromatography to separate impurities with similar Rf values .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan methyl vs. methoxyethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and rule out isotopic interference .
- Purity Assessment :
Advanced: How to design structure-activity relationship (SAR) studies for this sulfonamide derivative?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or pyridine) to assess electronic/steric effects .
Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays to correlate substituents with inhibition potency .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by PubChem-derived descriptors .
Example SAR Table:
| Analog | Substituent Modification | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent Compound | None | 120 ± 10 | -8.2 |
| Thiophene Analog | Furan → Thiophene | 85 ± 5 | -9.1 |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Validate protocols (e.g., enzyme concentration, buffer pH) to ensure reproducibility .
- Compound Purity : Re-examine HPLC/MS data; impurities <1% can skew results .
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity .
Advanced: What computational strategies predict pharmacokinetic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
